鬼督邮A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

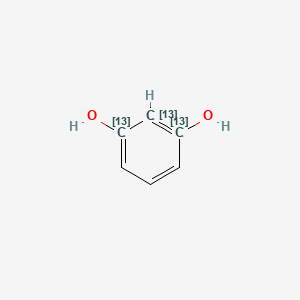

Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group . It was isolated from the roots of Saussurea lappa .

Molecular Structure Analysis

The molecular structure of Sulfocostunolide A is characterized by a formula of C15H20O5S and a molecular weight of 312.4 . Its chemical name is [(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid .Physical And Chemical Properties Analysis

Sulfocostunolide A appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .科学研究应用

抗癌和抗病毒应用:磺酰胺类药物在体外和体内均显示出显着的抗肿瘤活性。它们通过碳酸酐酶抑制、细胞周期扰动、微管装配破坏和血管生成抑制等机制发挥作用。一些磺酰胺衍生物正在临床试验中评估其治疗不同类型癌症的有效性。此外,磺酰胺类药物具有显着的抗病毒活性,其中一些被用作 HIV 蛋白酶抑制剂。它们还因其在治疗耐药病毒方面的潜力而受到研究 (Scozzafava、Owa、Mastrolorenzo 和 Supuran,2003 年)。

磺酰胺类抑制剂:最近的研究集中在开发针对各种生物过程的磺酰胺类抑制剂,包括与癌症、青光眼、炎症和头皮屑相关的过程。这些研究强调了磺酰胺类药物在药物开发中的多功能性 (Gulcin 和 Taslimi,2018 年)。

环境影响和健康问题:磺酰胺类药物在医疗保健和兽医领域的广泛使用导致它们存在于环境中,引发了人们对其对人类健康影响的担忧。研究表明,环境中的磺酰胺类药物主要来自农业活动,有可能影响微生物种群并构成全球健康危害 (Baran、Adamek、Ziemiańska 和 Sobczak,2011 年)。

样品制备技术和检测方法:鉴于磺酰胺类药物在食品和环境中的健康危害,人们一直强调开发灵敏且特异的方法来对其进行定量分析。磺酰胺类药物的样品制备技术和检测方法的最新趋势已得到广泛综述 (Dmitrienko、Kochuk、Apyari、Tolmacheva 和 Zolotov,2014 年)。

作用机制

Target of Action

Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group

Biochemical Pathways

Sesquiterpene lactones, in general, are known to interfere with various cellular processes, including the inhibition of transcription factor nf-kb, which plays a crucial role in immune and inflammatory responses .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

Many sesquiterpene lactones are known to have anti-inflammatory, anti-microbial, and anti-cancer effects

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds

属性

IUPAC Name |

[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMFDGIKYVJPL-PEDHHIEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00780092 |

Source

|

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016983-51-9 |

Source

|

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is unique about the structure of Sulfocostunolide A compared to other guaianolides?

A1: Sulfocostunolide A, a guaiane-type sesquiterpene lactone, possesses a unique structural feature: a sulfonic acid group. This differentiates it from other typical guaianolides. This compound was first isolated from the roots of Saussurea lappa [].

Q2: Besides Saussurea lappa, are there other known natural sources of Sulfocostunolide A?

A2: While Sulfocostunolide A was initially discovered in Saussurea lappa [], research indicates its presence in another plant, Dolomiaea souliei []. This finding suggests potential alternative sources for this unique compound.

Q3: What research gaps currently exist regarding Sulfocostunolide A?

A3: While the isolation and structural characterization of Sulfocostunolide A have been achieved [, ], there is a significant lack of information regarding its biological activity, mechanism of action, and potential therapeutic applications. Further research is needed to explore these aspects and determine its potential value in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)